molecular formula C7H8BrNO2S B2595113 3-Bromo-2-methylbenzenesulfonamide CAS No. 1032507-35-9

3-Bromo-2-methylbenzenesulfonamide

Cat. No.: B2595113
CAS No.: 1032507-35-9
M. Wt: 250.11
InChI Key: OJPKVYUOZLYJSY-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a white crystalline solid that is used in various scientific research domains . The compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a benzene ring.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methylbenzenesulfonamide are enzymes such as dihydropteroate synthetase (DHPS) and carbonic anhydrase . These enzymes play crucial roles in various biological processes. For instance, DHPS is vital in the synthesis of folate, a key component required for cells to make nucleic acids .

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It mimics the structure of the substrate, in this case, p-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing the actual substrate from binding . This results in the inhibition of the enzyme’s function, specifically the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate synthesis pathway . This disruption prevents the production of nucleic acids, such as DNA or RNA, thereby inhibiting bacterial growth and replication . The compound’s action is bacteriostatic, meaning it prevents bacteria from growing, rather than killing them directly .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption and distribution profiles due to its small size and polarity . Its impact on bioavailability would depend on these factors, as well as its metabolic stability and elimination rate.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for nucleic acid production, the compound effectively halts the replication of bacteria, leading to a decrease in bacterial population over time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbenzenesulfonamide typically involves the bromination of 2-methylbenzenesulfonamide. This can be achieved by reacting 2-methylbenzenesulfonamide with bromine in the presence of a suitable catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

3-Bromo-2-methylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is explored for its potential therapeutic applications, including as an antibacterial and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methylbenzenesulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-bromo-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPKVYUOZLYJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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